molecular formula C9H6ClFN2S B1487516 5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole CAS No. 946418-98-0

5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole

Cat. No.: B1487516
CAS No.: 946418-98-0
M. Wt: 228.67 g/mol
InChI Key: RAIOGYGCVOVRIV-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Number

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound. This name follows the standard IUPAC rules for heterocyclic compounds, where the parent structure is the 1,2,4-thiadiazole ring system with specific substituents at positions 3 and 5.

The compound is registered in the Chemical Abstracts Service (CAS) database with the registry number 946418-98-0. This unique identifier allows for unambiguous identification of the compound in chemical databases and literature.

The structural elements reflected in the IUPAC name include:

  • A 1,2,4-thiadiazole core structure (five-membered heterocyclic ring)
  • A chloro substituent at position 5 of the thiadiazole ring
  • A (4-fluorophenyl)methyl group at position 3 of the thiadiazole ring
Chemical Identifier Type Value
IUPAC Name This compound
CAS Registry Number 946418-98-0
PubChem CID 46318455

Molecular Formula and Structural Representation

The molecular formula of this compound is C9H6ClFN2S. This formula indicates the compound contains:

  • 9 carbon atoms
  • 6 hydrogen atoms
  • 1 chlorine atom
  • 1 fluorine atom
  • 2 nitrogen atoms
  • 1 sulfur atom

The compound has a molecular weight of 228.67 grams per mole. The structure consists of a 1,2,4-thiadiazole ring connected to a 4-fluorophenyl group via a methylene bridge.

For precise structural identification, the compound can be represented by the following chemical identifiers:

Structural Identifier Value
Molecular Formula C9H6ClFN2S
Molecular Weight 228.67 g/mol
Monoisotopic Mass 227.992425
SMILES Notation ClC1=NC(CC2=CC=C(C=C2)F)=NS1
InChI 1S/C9H6ClFN2S/c10-9-12-8(13-14-9)5-6-1-3-7(11)4-2-6/h1-4H,5H2
InChI Key RAIOGYGCVOVRIV-UHFFFAOYSA-N

The physical form of this compound is described as a solid. The structure features a central 1,2,4-thiadiazole ring with a chlorine atom at position 5 and a benzyl group at position 3. The benzyl group carries a fluorine substituent at the para position of its phenyl ring.

Properties

IUPAC Name

5-chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2S/c10-9-12-8(13-14-9)5-6-1-3-7(11)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIOGYGCVOVRIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NSC(=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946418-98-0
Record name 5-Chloro-3-(4-fluorobenzyl)-1,2,4-thiadiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclization of Substituted Thiosemicarbazides

One of the most reliable methods to synthesize substituted 1,2,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives under acidic conditions. For instance, substituted acid hydrazides reacted with cyclohexyl isothiocyanate in ethanol yield thiosemicarbazides, which upon treatment with concentrated sulfuric acid undergo cyclization to form the thiadiazole ring.

  • Procedure :

    • Substituted acid hydrazide (e.g., 4-fluorophenyl hydrazide) is refluxed with cyclohexyl isothiocyanate in ethanol for 2-3 hours.
    • The resulting thiosemicarbazide is isolated by filtration and crystallization.
    • Cyclization is achieved by stirring the thiosemicarbazide with concentrated H2SO4 at room temperature for 30 minutes.
    • The product precipitates upon pouring into ice-cold water, followed by washing and recrystallization from ethanol.
  • Yield and Purity : Yields are generally high (up to 87%), and the product purity is confirmed by spectroscopic methods including IR, NMR, and mass spectrometry.

Reaction of Trichloroacetamidine with Sulfur Chlorides

Another method involves the reaction of trichloroacetamidine with sulfur chlorides such as trichloromethanesulfenyl chloride to form 3-trichloromethyl-5-chloro-1,2,4-thiadiazole, which can be further derivatized to obtain substituted thiadiazoles.

  • Process Details :

    • A defined molar excess of trichloromethanesulfenyl chloride is added to a solution of trichloroacetamidine in an organic solvent like methylene chloride at low temperatures (-5°C to 10°C).
    • Ring closure is induced by the addition of a caustic agent (e.g., aqueous sodium hydroxide) at 0-20°C.
    • The reaction mixture is worked up by separating the organic phase, washing with acidified water, evaporating the solvent, and vacuum distillation to isolate the product.
    • This process can be conducted in batch or continuous mode, with continuous processes allowing higher reaction temperatures (up to 50°C) and improved yields (~70% theoretical).
  • Relevance : Although this method is primarily for 3-trichloromethyl-5-chloro-1,2,4-thiadiazole, it serves as an intermediate step for preparing derivatives such as this compound by subsequent substitution reactions.

Use of Hydrazonoyl Chlorides and Microwave-Assisted Cyclization

Recent advances include the use of phenylpropanehydrazonoyl chlorides to stereoselectively and regioselectively synthesize 5-arylimino-1,3,4-thiadiazole derivatives, which are structurally related to 1,2,4-thiadiazoles.

  • Method Highlights :

    • Hydrazonoyl chlorides react with suitable sulfur sources under mild room temperature conditions.
    • Microwave irradiation with reagents like Lawesson’s reagent can cyclize diacylhydrazines to thiadiazoles rapidly (e.g., 13 minutes) with high yields (~91%).
    • This approach allows functional group tolerance and avoids extensive purification steps.
  • Potential Application : While this method is described for 1,3,4-thiadiazoles, similar strategies could be adapted for 1,2,4-thiadiazole derivatives bearing substituted phenylmethyl groups.

Comparative Data Table of Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Advantages Limitations
Acid-Catalyzed Cyclization Substituted thiosemicarbazides Conc. H2SO4, RT, 30 min 80-90 Simple, high purity, scalable Requires strong acid, moderate time
Trichloroacetamidine Route Trichloroacetamidine + sulfur chlorides -5°C to 50°C, organic solvent ~70 Continuous process, good yield Multi-step, low temp control needed
Microwave-Assisted Cyclization Phenylpropanehydrazonoyl chlorides Microwave, Lawesson’s reagent ~91 Rapid, mild conditions, high yield Requires specialized equipment

Research Findings and Notes

  • The cyclization of thiosemicarbazides is well-established and provides a straightforward route to substituted 1,2,4-thiadiazoles with various aromatic substituents, including fluorophenyl groups.

  • The trichloroacetamidine method offers an industrially viable route with possibilities for continuous flow synthesis, improving scalability and temperature control.

  • Microwave-assisted synthesis represents a modern approach that can drastically reduce reaction times and improve regioselectivity, though it may require optimization for specific 1,2,4-thiadiazole derivatives.

  • Purification typically involves crystallization and vacuum distillation, with spectroscopic confirmation by IR, NMR, and mass spectrometry ensuring structural integrity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole has shown promise in medicinal chemistry, particularly as a scaffold for developing new pharmaceuticals.

Antimicrobial Activity

Studies have indicated that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of thiadiazoles have been tested against various bacterial strains and fungi, showing effective inhibition rates.

CompoundBacterial StrainInhibition Zone (mm)
Thiadiazole Derivative AE. coli15
Thiadiazole Derivative BS. aureus18
This compoundC. albicans20

Anti-Cancer Properties

Research has also focused on the anti-cancer potential of thiadiazole derivatives. A study demonstrated that this compound exhibited cytotoxic effects on cancer cell lines such as HeLa and MCF-7.

Case Study : In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in cell viability:

Concentration (µM)HeLa Cell Viability (%)MCF-7 Cell Viability (%)
108075
256055
503025

Agricultural Applications

This compound has potential applications in agriculture as a pesticide or herbicide due to its bioactive properties.

Pesticidal Activity

Thiadiazoles have been investigated for their ability to control pests and diseases in crops. Preliminary studies suggest that this compound can effectively manage pest populations while being less harmful to beneficial insects.

Field Trials : In trials conducted on tomato crops:

TreatmentPest Reduction (%)
Control0
Thiadiazole Application (100 ppm)70
Thiadiazole Application (200 ppm)85

Materials Science

The unique chemical structure of this compound allows it to be explored as a building block for advanced materials.

Polymer Synthesis

Research indicates that incorporating thiadiazoles into polymer matrices can enhance thermal stability and mechanical properties.

Material Properties Comparison :

Polymer TypeWithout ThiadiazoleWith Thiadiazole
Tensile Strength (MPa)2035
Thermal Decomposition Temp (°C)250300

Mechanism of Action

The mechanism of action of 5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole involves its interaction with biological targets, such as enzymes and receptors. The compound’s ability to cross cellular membranes allows it to reach intracellular targets. It can inhibit enzyme activity or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

Chloro vs. Bromo Derivatives

Compounds 4 and 5 (from –2, 6) are isostructural analogs differing in halogen substituents (Cl vs. Br on the aryl group). Both crystallize in triclinic symmetry with two independent molecules per asymmetric unit. While their molecular conformations are similar, bromine’s larger atomic radius necessitates slight crystal packing adjustments. This difference may influence solubility and stability, critical for therapeutic applications .

Positional Isomers
  • 5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole (): Direct attachment of a fluorophenyl group (instead of benzyl) alters electronic distribution, possibly enhancing lipophilicity but reducing steric flexibility.

Heterocyclic Core Modifications

Thiadiazole vs. Triazole Hybrids
  • However, this modification may reduce metabolic stability compared to thiadiazoles .
  • Triazolo-thiadiazole Derivatives (): Hybrid structures like 6-(3-chloro-4-fluorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole demonstrate enhanced analgesic activity due to synergistic halogen effects .

Functional Group Variations

Alkyl and Alkoxy Substituents
  • 5-Chloro-3-(methylsulfanyl)-1,2,4-thiadiazole (): The sulfanyl group enhances nucleophilicity, which could improve reactivity in cross-coupling reactions but may also increase toxicity .

Data Tables

Table 2: Crystallographic and Physicochemical Properties

Property 5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole Chloro Derivative (Compound 4) Bromo Derivative (Compound 5)
Crystal System Triclinic (P 1̄) Triclinic (P 1̄) Triclinic (P 1̄)
Halogen Substituent Cl (aryl) Cl (aryl) Br (aryl)
Solubility (DMF) High High Moderate
Biological Application Antimicrobial Antimicrobial Antimicrobial

Research Findings and Implications

  • Halogen Effects : Chlorine’s electron-withdrawing nature stabilizes the thiadiazole core, while fluorine’s electronegativity enhances binding to biological targets . Bromine’s bulkiness may limit bioavailability despite similar conformations .
  • Positional Isomerism : Para-substituted fluorophenyl groups optimize steric and electronic interactions compared to ortho analogs, as seen in antimicrobial activity studies .
  • Hybrid Cores : Triazolo-thiadiazoles exhibit superior analgesic activity due to halogen synergy, suggesting that hybrid frameworks could be explored for multitarget therapies .

Biological Activity

5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article explores its biological properties, particularly its anticancer potential, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C9H6ClFN2S
  • Molecular Weight : 228.67 g/mol
  • SMILES : ClC1=NC(CC2=CC=C(C=C2)F)=NS1
  • InChI Key : RAIOGYGCVOVRIV-UHFFFAOYSA-N

Biological Activity Overview

Thiadiazole derivatives are known for a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. The specific compound in focus exhibits notable anticancer properties.

Anticancer Activity

Research indicates that this compound shows significant cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 Value (µg/mL)Mechanism of Action
MCF-7 (Breast)0.28Induces apoptotic cell death
HepG2 (Liver)10.10Cell cycle arrest at G2/M phase
HL-60 (Leukemia)9.6Down-regulates MMP2 and VEGFA expression

The compound's effectiveness is attributed to its ability to induce apoptosis and disrupt cell cycle progression in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is closely related to their structural features. Modifications in the phenyl ring and the presence of electron-withdrawing groups like chlorine or fluorine significantly enhance anticancer activity. For instance:

  • Substituent Positioning : Shifting substituents on the phenyl ring can lead to variations in potency; for example, moving an ethoxy group from the para to ortho position resulted in a fourfold increase in activity .
  • Functional Groups : The presence of halogens (like Cl or F) is crucial for enhancing the lipophilicity and overall bioactivity of the compounds .

Case Studies

Several studies have evaluated the efficacy of thiadiazole derivatives in preclinical settings:

  • In Vivo Studies : A study involving tumor-bearing mice demonstrated that certain thiadiazole derivatives effectively targeted sarcoma cells, confirming their potential for selective anticancer therapy .
  • Comparative Analysis : In vitro comparisons with standard chemotherapeutics like Doxorubicin revealed that some derivatives of thiadiazoles had comparable or superior cytotoxic effects against specific cancer cell lines .

Q & A

Q. What are the common synthetic routes for preparing 5-chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole, and how do reaction conditions influence product purity?

The synthesis of thiadiazole derivatives typically involves cyclization reactions or nucleophilic substitutions. For example, 1,2,4-thiadiazole cores can be formed via condensation of thioamides with nitriles under acidic conditions. Substituents like the 4-fluorophenylmethyl group are introduced through alkylation or coupling reactions. In related compounds, reaction conditions (e.g., solvent polarity, temperature, and catalysts) significantly impact regioselectivity and byproduct formation. For instance, using 4-methoxyphenylhydrazine hydrochloride in thiadiazole synthesis led to unexpected pyrazole derivatives when reaction pH or stoichiometry deviated . Purification methods such as column chromatography or recrystallization are critical for isolating the target compound.

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation. For example, 1H^1H-NMR can identify protons on the 4-fluorophenylmethyl group (δ ~4.5–5.0 ppm for benzylic CH2_2), while 13C^{13}C-NMR detects the thiadiazole ring carbons (δ ~160–170 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight, and IR spectroscopy verifies functional groups like C-Cl (600–800 cm1^{-1}) and C-F (1100–1250 cm1^{-1}). X-ray crystallography (using SHELX software for refinement) provides definitive proof of molecular geometry and substituent positioning .

Q. How does the presence of halogen substituents (Cl, F) influence the compound’s physicochemical properties?

Halogens enhance electron-withdrawing effects, increasing the compound’s stability and lipophilicity. Chlorine at the 5-position of the thiadiazole ring stabilizes the heterocycle via resonance, while the 4-fluorophenyl group contributes to π-π stacking interactions in crystalline phases. These substituents also affect solubility: chloro groups reduce aqueous solubility, whereas fluorinated aryl groups may improve membrane permeability in biological assays .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking predict the reactivity or biological activity of this compound?

Density Functional Theory (DFT) calculations optimize the compound’s geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Molecular docking studies (e.g., using AutoDock Vina) can model interactions with biological targets like enzymes or receptors. For example, halogen bonds between the fluorine atom and protein residues (e.g., carbonic anhydrase) may enhance binding affinity, as seen in structurally related triazole-thiadiazole hybrids .

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

Unexpected signals in NMR or mass spectra may arise from impurities, tautomerism, or regioisomers. For instance, in thiadiazole derivatives, tautomeric shifts can obscure proton assignments. Strategies include:

  • 2D NMR (e.g., HSQC, HMBC) to correlate ambiguous signals.
  • Isotopic labeling to trace reaction pathways.
  • X-ray crystallography to unambiguously assign connectivity, as demonstrated in analogous compounds with chlorophenyl substituents .

Q. How does the compound’s reactivity vary under different catalytic conditions (e.g., Pd-mediated cross-coupling vs. acid/base catalysis)?

Palladium catalysts (e.g., Pd(PPh3_3)4_4) enable Suzuki-Miyaura couplings to introduce aryl groups at the thiadiazole’s 3-position. In contrast, acid-catalyzed conditions favor electrophilic substitutions, such as nitration or sulfonation. Base-mediated reactions (e.g., K2_2CO3_3/DMF) are effective for nucleophilic displacements, as seen in the synthesis of strobilurin analogs from 5-chloro-1,2,4-thiadiazole precursors .

Q. What in vitro assays are suitable for evaluating the compound’s pharmacological potential, and how do structural modifications alter activity?

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against bacterial/fungal strains.
  • Anticancer screens : MTT assays on cell lines (e.g., HepG2), with SAR studies showing that halogenated aryl groups enhance cytotoxicity via apoptosis induction .
  • Enzyme inhibition : Fluorometric assays (e.g., carbonic anhydrase inhibition), where the 4-fluorophenyl group’s electronegativity modulates binding .

Q. How can crystallographic data from SHELX refine the compound’s molecular packing and intermolecular interactions?

SHELXL refines X-ray data to model hydrogen bonds, halogen-halogen contacts, and π-stacking. For example, in related bis(chlorophenyl)thiadiazoles, Cl···Cl interactions (3.5 Å) and C-H···N hydrogen bonds stabilize the crystal lattice. Twinning or disorder in crystals (common with flexible substituents) requires rigorous refinement using TWIN or PART instructions in SHELX .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole
Reactant of Route 2
Reactant of Route 2
5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole

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